[(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-methylbenzene-1-sulfonate
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Overview
Description
[(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate azetidinone derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
[(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The azetidinone ring can interact with enzymes and proteins, potentially inhibiting their activity by forming stable complexes.
Comparison with Similar Compounds
Similar Compounds
- [(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl benzoate
- [(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-chlorobenzene-1-sulfonate
- [(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-nitrobenzene-1-sulfonate
Uniqueness
[(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-methylbenzene-1-sulfonate is unique due to the presence of the 4-methylbenzene-1-sulfonate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies.
Properties
CAS No. |
61964-98-5 |
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Molecular Formula |
C11H14N2O4S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
[(2S,3S)-3-amino-4-oxoazetidin-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14N2O4S/c1-7-2-4-8(5-3-7)18(15,16)17-6-9-10(12)11(14)13-9/h2-5,9-10H,6,12H2,1H3,(H,13,14)/t9-,10+/m1/s1 |
InChI Key |
RKOIHWXJNQSBLD-ZJUUUORDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H](C(=O)N2)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(=O)N2)N |
Origin of Product |
United States |
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